tert-butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate
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Overview
Description
tert-Butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzofuran ring, a carbamate group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate typically involves multiple steps. One common method involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols or amines.
Scientific Research Applications
tert-Butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl (E)-(1-(dimethylamino)-3-oxobut-1-en-2-yl)carbamate
- tert-Butyl (5-hydroxy-2,2-dimethylpentyl)carbamate
Uniqueness
tert-Butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate is unique due to its specific structural features, such as the benzofuran ring and the carbamate group.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-13(11-19)8-12-4-5-15-14(9-12)6-7-21-15/h4-5,9,11,13H,6-8,10H2,1-3H3,(H,18,20) |
InChI Key |
ALEYSSDQNBRKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)OCC2)C=O |
Origin of Product |
United States |
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